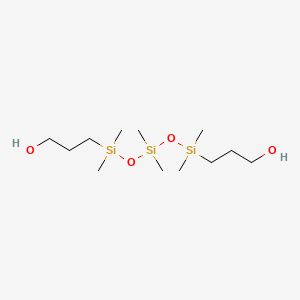

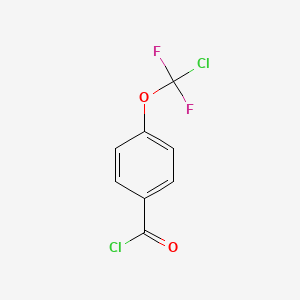

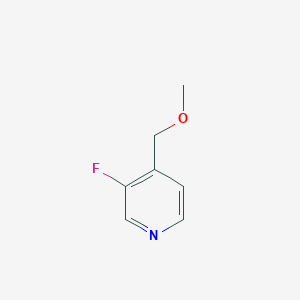

![molecular formula C7H6Br2N2 B6296737 6,8-Dibromo-2,3-dihydroimidazo[1,2-a]pyridine CAS No. 748730-76-9](/img/structure/B6296737.png)

6,8-Dibromo-2,3-dihydroimidazo[1,2-a]pyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6,8-Dibromo-2,3-dihydroimidazo[1,2-a]pyridine is a chemical compound with the CAS Number: 748730-76-9 . It has a molecular weight of 277.95 and its IUPAC name is this compound .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been a subject of intense research for numerous decades . Different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions have been employed .Molecular Structure Analysis

The InChI code for this compound is 1S/C7H6Br2N2/c8-5-3-6(9)7-10-1-2-11(7)4-5/h3-4H,1-2H2 . This code provides a unique identifier for the molecular structure of this compound.Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a refrigerator .Wissenschaftliche Forschungsanwendungen

6,8-Dibromo-2,3-dihydroimidazo[1,2-a]pyridine has been used in a variety of scientific research applications. It has been shown to have antiviral, antibacterial, antifungal, and anti-inflammatory properties and has been used in the synthesis of various drugs and other bioactive compounds. Additionally, it has been used in the synthesis of various dyes and pigments, and it has been used as a building block for the synthesis of other heterocyclic compounds. Furthermore, it has been used as a catalyst in organic synthesis reactions, and it has been used as a reagent in the synthesis of various organic compounds.

Wirkmechanismus

Target of Action

The primary targets of 6,8-Dibromo-2,3-dihydroimidazo[1,2-a]pyridine are Phosphoinositide 3-kinases (PI3Ks) . PI3Ks are a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which makes them crucial in the development and progression of cancers .

Mode of Action

This compound interacts with its targets, the PI3Ks, by inhibiting their activity . This inhibition disrupts the PI3K signaling pathway, leading to a decrease in the aforementioned cellular functions that are typically overactive in cancer cells .

Biochemical Pathways

The compound affects the PI3K signaling pathway . This pathway is involved in many cellular functions, including cell growth and survival. By inhibiting PI3Ks, the compound disrupts this pathway, potentially leading to reduced growth and survival of cancer cells .

Result of Action

The result of the compound’s action is a significant anti-proliferative activity . This means it can inhibit the growth of cells, particularly cancer cells, which proliferate rapidly and uncontrollably .

Vorteile Und Einschränkungen Für Laborexperimente

The main advantage of using 6,8-Dibromo-2,3-dihydroimidazo[1,2-a]pyridine in laboratory experiments is that it is relatively easy to synthesize and is relatively inexpensive. Additionally, it is a versatile compound that can be used in a variety of applications. However, there are some limitations to using this compound in laboratory experiments. For example, it is not very stable in solution and can easily decompose. Furthermore, it is not very soluble in water, which can limit its use in certain experiments.

Zukünftige Richtungen

There are a number of potential future directions for 6,8-Dibromo-2,3-dihydroimidazo[1,2-a]pyridine research. One potential direction is to further investigate its mechanism of action and its biochemical and physiological effects. Additionally, further research could be conducted to explore its potential uses in drug design and synthesis. Furthermore, further research could be conducted to explore its potential use as a catalyst in organic synthesis reactions. Finally, further research could be conducted to explore its potential use as a reagent in the synthesis of other organic compounds.

Synthesemethoden

6,8-Dibromo-2,3-dihydroimidazo[1,2-a]pyridine can be synthesized using a variety of methods, such as the Ullmann reaction, the Sonogashira coupling, and the Vilsmeier-Haack reaction. The Ullmann reaction is a type of cross-coupling reaction that involves the reaction of an organic halide with an organometallic compound in the presence of a base catalyst. The Sonogashira coupling is a type of carbon-carbon bond formation reaction in which an alkynyl halide is reacted with a transition metal catalyst. The Vilsmeier-Haack reaction is a type of aldehyde and ketone synthesis reaction in which an aldehyde or ketone is reacted with a reagent such as phosphorus oxychloride or phosgene in the presence of a base catalyst.

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, and using personal protective equipment .

Eigenschaften

IUPAC Name |

6,8-dibromo-2,3-dihydroimidazo[1,2-a]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Br2N2/c8-5-3-6(9)7-10-1-2-11(7)4-5/h3-4H,1-2H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTNWLMOUQKJXJY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C=C(C=C(C2=N1)Br)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Br2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.94 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,3,3-Trifluoro-2-N-[(1,1-dimethylethoxy)carbonyl]-2-hydroxyalanine ethyl ester](/img/structure/B6296667.png)

![[2-(Hydroxymethyl)cyclobutyl]methanol](/img/structure/B6296708.png)